molecular formula C23H23Br2P B14300855 (4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide CAS No. 114176-89-5

(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide

Cat. No.: B14300855
CAS No.: 114176-89-5
M. Wt: 490.2 g/mol
InChI Key: YZKDHNMHPSESAS-UHFFFAOYSA-M
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Description

(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C22H21Br2P It is a member of the triphenylphosphonium bromide family, characterized by the presence of a bromine atom and a methylidene group attached to a butyl chain, which is further connected to a triphenylphosphonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable brominated precursor. One common method is the reaction of triphenylphosphine with 4-bromo-2-methylidenebutyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles as the laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can participate in redox reactions, where the phosphonium group may be oxidized or reduced under specific conditions.

    Addition Reactions: The methylidene group can undergo addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions may yield (4-hydroxy-2-methylidenebutyl)(triphenyl)phosphanium bromide, while oxidation reactions may produce phosphine oxides.

Scientific Research Applications

(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a precursor for other phosphonium salts.

    Biology: Investigated for its potential role in biological systems, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including catalysts and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromobenzyl)triphenylphosphonium bromide: Similar in structure but with a benzyl group instead of a butyl chain.

    (4-Bromobutyl)triphenylphosphonium bromide: Similar but lacks the methylidene group.

    (2-Bromo-4-[(triphenylphosphonio)methyl]benzyl)(triphenyl)phosphanium dibromide: Contains additional phosphonium groups and bromine atoms.

Uniqueness

(4-Bromo-2-methylidenebutyl)(triphenyl)phosphanium bromide is unique due to the presence of both a bromine atom and a methylidene group on the butyl chain, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential role in diverse scientific fields make it a compound of significant interest.

Properties

CAS No.

114176-89-5

Molecular Formula

C23H23Br2P

Molecular Weight

490.2 g/mol

IUPAC Name

(4-bromo-2-methylidenebutyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C23H23BrP.BrH/c1-20(17-18-24)19-25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16H,1,17-19H2;1H/q+1;/p-1

InChI Key

YZKDHNMHPSESAS-UHFFFAOYSA-M

Canonical SMILES

C=C(CCBr)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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